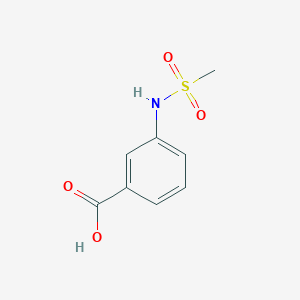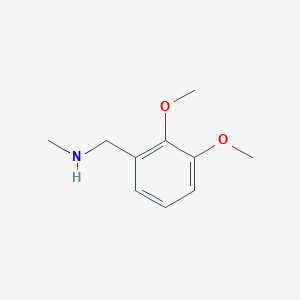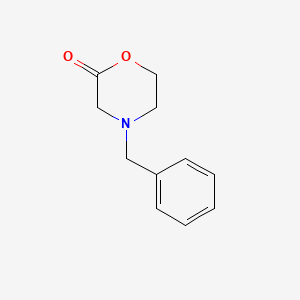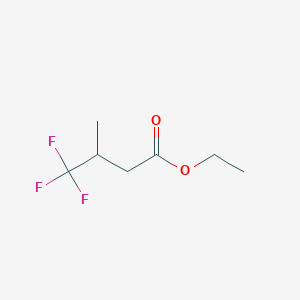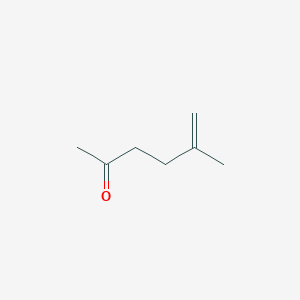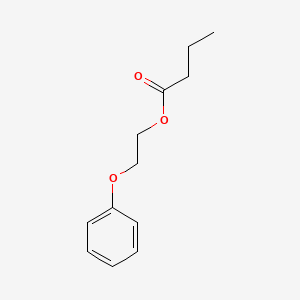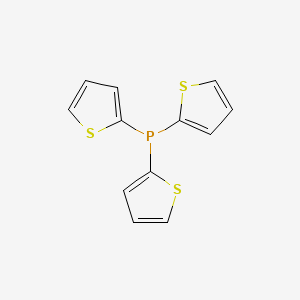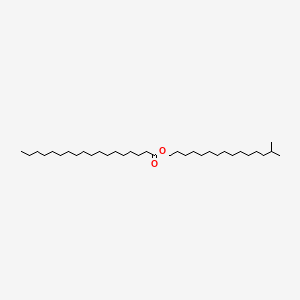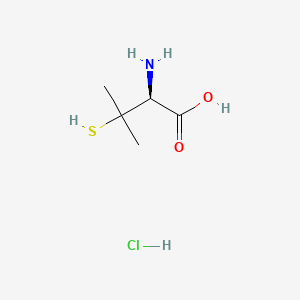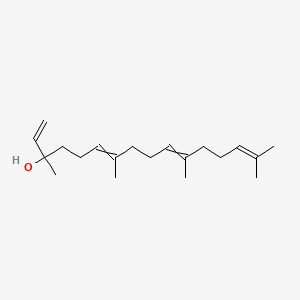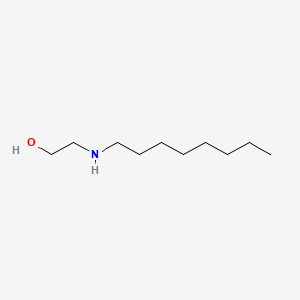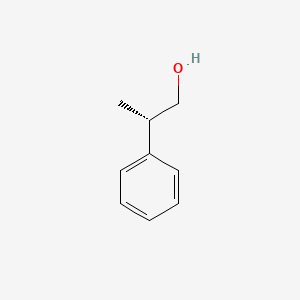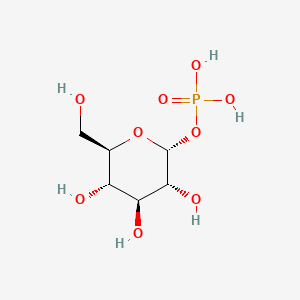
二氯二丙基硅烷
描述
“Silane, dichlorodipropyl-” is a type of silane compound . Silane compounds are generally classified into two types: silicone and silicates, and they make up organic paints and coating agents that are easy to handle and inexpensive . The Dichlorodipropylsilane molecule contains a total of 22 bonds, including 8 non-H bonds and 4 rotatable bonds .
Synthesis Analysis
The synthesis of silane compounds like “Silane, dichlorodipropyl-” can be complex. The composition of impurities in silane depends on the method of its synthesis . It has been shown that the composition of impurities in silane depends on the method of its synthesis .
Molecular Structure Analysis
The structural characteristics of Si–Si single bonds in silane compounds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level .
Chemical Reactions Analysis
Silane compounds can undergo various chemical reactions. For example, the silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
Physical And Chemical Properties Analysis
The physical and chemical properties of high-tech materials obtained from silicon are strongly affected by the impurities present in it. The most probable way of their entry into silicon is the transition from the initial silane .
科学研究应用
Interfacial Adhesive Strength
Silane coupling agents, including dichlorodipropyl silane, can enhance interfacial adhesive strength. This makes it valuable for multi-materialization .
Water Treatment
Dichlorodipropyl silane can be used in water treatment processes. The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
Polymer Composites and Coatings
Silane coupling agents are used in the development of polymer composites and coatings. They can improve properties such as the fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Surface Modification
Silane coupling agents are used for surface modification. They introduce functional groups onto the surfaces of particles, improving adhesion of the inorganic/polymer interface .
Synthesis in Nanoparticles
Amino-silanized surfaces, which can be achieved using silane coupling agents, are used in the synthesis of nanoparticles .
Ligand Immobilization
Silane coupling agents can be used for ligand immobilization. This is a process where molecules are attached to a surface, which can be useful in various scientific applications .
Adhesion Promotors for Coatings
Silane primers, including dichlorodipropyl silane, can be used as adhesion promotors for coatings. They can increase the adherence of silicone rubber/metal assemblies .
Organic Polymers
Silane coupling agents can react with organic polymers, markedly improving the properties of interfaces between nano-particles and polymers .
安全和危害
未来方向
作用机制
Target of Action
Silane, dichlorodipropyl- primarily targets mineral substrates. It forms a very thin film on a solid substrate rather than being dissolved in the matrix resin . The compound is used as a coupling agent, enhancing the interaction between different materials, such as a mineral substrate and a matrix resin .
Mode of Action
The compound interacts with its targets through chemical bonding. The simplest view pictures a mineral substrate with a film of the compound as a monolayer, with each molecule chemisorbed to the surface through silanol reactions . This interaction modifies the interface between the resin and reinforcement, leading to far-reaching effects on the resin adjacent to the treated mineral .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation and stability of composite materials. It alters the orientation of polymer segments in the interphase region through solubility effects or polar effects . The surface may contribute to higher or lower degrees of cross-linking in the interphase region due to its catalytic effects .
Pharmacokinetics
time) is an important tool in the discovery and development of new drugs in the pharmaceutical industry .
Result of Action
The result of the compound’s action is the enhancement of the properties of composite materials. The compound provides marked improvements in composite properties, even when present in small amounts . It improves the water resistance and mechanical properties of the materials .
Action Environment
The action of Silane, dichlorodipropyl- is influenced by environmental factors. For instance, it is used to protect the built environment from deterioration and, in indoor applications, to minimize water vapor condensation and microbiological contamination . The compound forms a hydrophobic layer on the surface of the natural fiber, solving issues associated with high water absorption and low compatibility to a high extent .
属性
IUPAC Name |
dichloro(dipropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZKLIPYZQXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062310 | |
| Record name | Silane, dichlorodipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorodipropyl- | |
CAS RN |
2295-24-1 | |
| Record name | Dichlorodipropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodipropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodipropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



